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molecular formula C8H11NO3 B8427091 4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol

4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol

Cat. No. B8427091
M. Wt: 169.18 g/mol
InChI Key: XVWKJKGVSUHXPV-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

2-(5-(Methoxymethoxy)-2-methylpyridin-4-yloxy)ethanol (900 mg, 4.22 mmol) was dissolved in ethyl acetate (10 mL). The resultant mixture was added with 4N hydrochloric acid-ethyl acetate solution (10 mL) and stirred at room temperature for 5 hours. After completion of the reaction, 4N aqueous solution of sodium hydroxide was used under ice-cold conditions, and the reaction solution was adjusted to pH=8. The reaction solution was concentrated in vacuo. The obtained residue was washed with chloroform/methanol and dried. 4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol (1.2 g) was obtained as a white solid, as crude product.
Name
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yloxy)ethanol
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[C:6]([O:12][CH2:13][CH2:14][OH:15])=[CH:7][C:8]([CH3:11])=[N:9][CH:10]=1.Cl.C(OCC)(=O)C.[OH-].[Na+]>C(OCC)(=O)C>[OH:15][CH2:14][CH2:13][O:12][C:6]1[CH:7]=[C:8]([CH3:11])[N:9]=[CH:10][C:5]=1[OH:4] |f:1.2,3.4|

Inputs

Step One
Name
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yloxy)ethanol
Quantity
900 mg
Type
reactant
Smiles
COCOC=1C(=CC(=NC1)C)OCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
WASH
Type
WASH
Details
The obtained residue was washed with chloroform/methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCOC1=C(C=NC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 168.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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